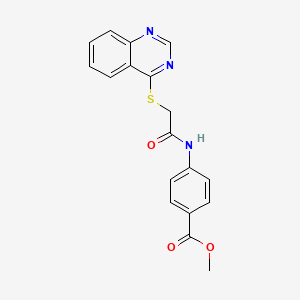

Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

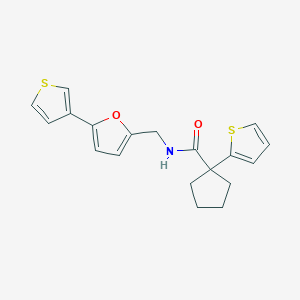

“Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate” is a chemical compound used in scientific research. It is one of the important heterocyclic compounds and is used as a precursor to synthesize new derivatives of quinazolin-4-one moiety .

Synthesis Analysis

The compound is synthesized via a series of steps from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic condition. The ester is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate. The chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling of the compound for 12 hours .Molecular Structure Analysis

The molecular structure of “this compound” is intricate, offering potential for diverse applications. It is a part of the quinazolin-4(3H)-one derivatives which showed diversity of biological activity .Chemical Reactions Analysis

The compound is used to produce different hydrazones derivatives by reacting with aromatic aldehydes under boiling condition. The hydrazones compounds are then reacted with Chloroacetyl chloride to afford the Azetedines compounds .Scientific Research Applications

Antitumor Activity

- Novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed remarkable broad-spectrum antitumor activity, surpassing the positive control 5-FU in potency (Al-Suwaidan et al., 2016).

- Another study synthesized various quinazolinone derivatives and found them effective against different cancer cell lines, with selectivity towards CNS, renal, and breast cancer, as well as leukemia (El Kayal et al., 2022).

Synthesis and Pharmacology

- The synthesis of various quinazolinone derivatives provided compounds with potential biological activity, including antimicrobial and antitumor properties (Párkányi & Schmidt, 2000).

- A study on 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed these compounds as a new class of H1-antihistaminic agents, showing potential in treating allergies with minimal sedation (Alagarsamy et al., 2007).

Antimicrobial Activity

- Synthesis and evaluation of quinazolinone derivatives showed good antimicrobial activity against various bacteria (Pawar & Sweeti, 2020).

- Another study developed 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives with potent in vitro antimicrobial activity (Vanparia et al., 2013).

Photo-Disruptive and Molecular Docking Studies

- Research on 3-amino-2-methyl-quinazolin-4(3H)-ones synthesized via a green process revealed their photo-activity towards plasmid DNA, potentially contributing to the development of photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Other Pharmacological Applications

- Quinazoline derivatives have been studied for their antihistaminic, anti-inflammatory, and analgesic properties, showing efficacy with low ulcerogenic potential (Saravanan et al., 2012).

- The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, potentially useful as an anti-fibrotic drug, were studied in various animal models (Kim et al., 2008).

Mechanism of Action

Target of Action

Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . The primary target of this compound is the quorum sensing system of Pseudomonas aeruginosa .

Mode of Action

This compound interacts with its target by inhibiting the quorum sensing system of Pseudomonas aeruginosa . This system is crucial for biofilm formation, a key factor in the pathogenicity and antibiotic resistance of this bacterium . By inhibiting this system, this compound disrupts the communication between bacterial cells, thereby preventing the formation of biofilms .

Biochemical Pathways

The action of this compound affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Result of Action

The result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacterium’s pathogenicity and resistance to antibiotics . It also inhibits other virulence factors at low concentrations without affecting bacterial growth .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate are not well-documented in the literature. Quinazolinone derivatives, to which this compound belongs, have been synthesized and found to exhibit broad-spectrum antimicrobial activity . These compounds have been shown to interact with various enzymes and proteins, although the specific biomolecules that this compound interacts with are not currently known .

Cellular Effects

The cellular effects of this compound are not well-studied. Related quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interacting with the quorum sensing transcriptional regulator PqsR .

properties

IUPAC Name |

methyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-24-18(23)12-6-8-13(9-7-12)21-16(22)10-25-17-14-4-2-3-5-15(14)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOYSDXWWGGFKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)

![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)